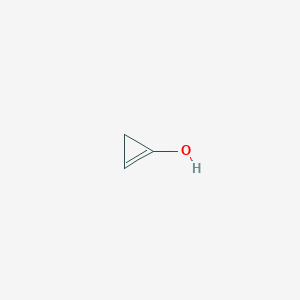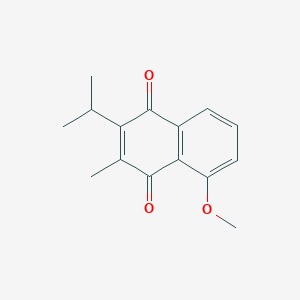![molecular formula C16H26N2O6Sn B14424752 1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) CAS No. 84839-02-1](/img/structure/B14424752.png)
1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) is a chemical compound that features a stannane (tin) center bonded to two pyrrolidine-2,5-dione groups through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) typically involves the reaction of dibutyltin oxide with pyrrolidine-2,5-dione in the presence of a suitable solvent. The reaction conditions often include heating and stirring to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) can undergo various types of chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: The oxygen atoms bonded to the tin center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin compounds, while substitution reactions can produce a variety of tin-ligand complexes.
Scientific Research Applications
1,1’-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) involves its interaction with molecular targets through its tin center and pyrrolidine-2,5-dione groups. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or proteins, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-octen-1-ol): Another compound with a dibutylstannanediyl core but different ligands.
Disuccinimidyl suberate: A compound with similar pyrrolidine-2,5-dione groups but different central structure.
Uniqueness
1,1’-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) is unique due to its specific combination of a tin center with pyrrolidine-2,5-dione groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
84839-02-1 |
|---|---|
Molecular Formula |
C16H26N2O6Sn |
Molecular Weight |
461.1 g/mol |
IUPAC Name |
1-[dibutyl-(2,5-dioxopyrrolidin-1-yl)oxystannyl]oxypyrrolidine-2,5-dione |
InChI |
InChI=1S/2C4H4NO3.2C4H9.Sn/c2*6-3-1-2-4(7)5(3)8;2*1-3-4-2;/h2*1-2H2;2*1,3-4H2,2H3;/q2*-1;;;+2 |
InChI Key |
YHYYXXIDTVDWEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(ON1C(=O)CCC1=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


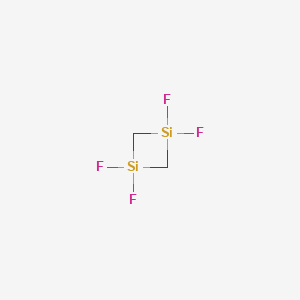
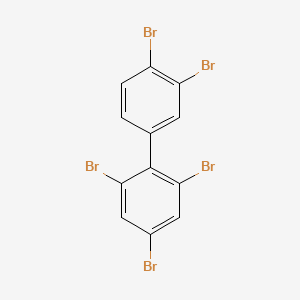
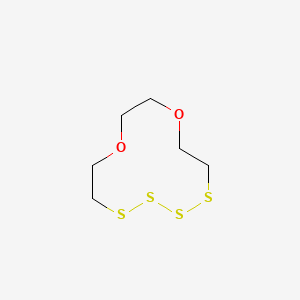
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
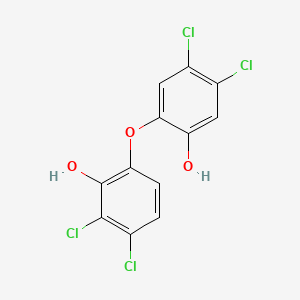
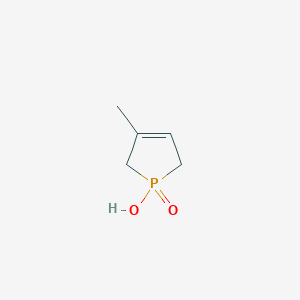
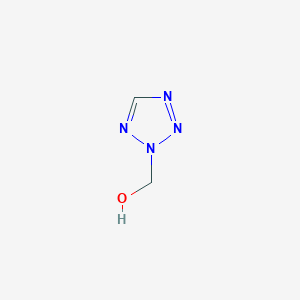
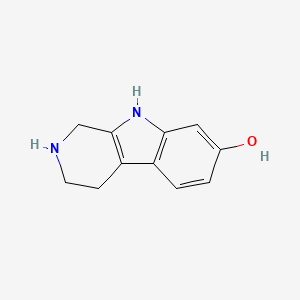
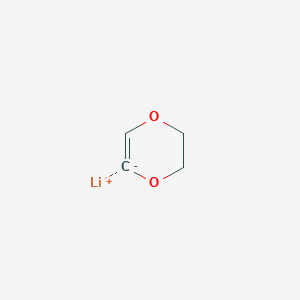
![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)
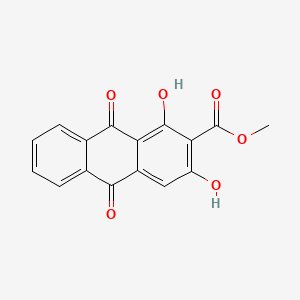
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)
